N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety and an oxadiazole ring, which are linked through a propionamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
The compound interacts with these bacterial strains by inhibiting their biofilm formation . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, the compound prevents the bacteria from establishing a strong, resistant community, making them more susceptible to treatment .
Biochemical Pathways
It is known that the compound’s antibacterial activity is related to itssulfonamide and benzodioxane fragments . Sulfonamides are known to inhibit the enzyme involved in the synthesis of folic acid, a vital component for bacterial growth and reproduction . Benzodioxane derivatives have been identified as having anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties .
Result of Action
The compound’s action results in the inhibition of bacterial biofilm growth . In particular, it has shown significant activity against B. subtilis, with a bacterial biofilm growth inhibition rate of 60.04% . This suggests that the compound could be effective in treating infections caused by these bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the dihydrobenzo[b][1,4]dioxin moiety, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, Curtius rearrangement, and hydrolysis . The oxadiazole ring is then formed through cyclization reactions involving appropriate precursors. Finally, the propionamide group is introduced through amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and automated reaction systems to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, to form substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized using techniques like NMR, HPLC, and mass spectrometry .
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazol-2-yl)propionamide
- N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-triazol-2-yl)propionamide
Uniqueness
Compared to similar compounds, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide exhibits unique properties due to the presence of the oxadiazole ring, which imparts distinct electronic and steric characteristics. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-11(17)14-13-16-15-12(20-13)8-3-4-9-10(7-8)19-6-5-18-9/h3-4,7H,2,5-6H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAWVLTYVCHMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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